Magnesium carbonate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Magnesium carbonate reacts with hydrochloric acid in the stomach to form carbon dioxide and magnesium chloride thus neutralizing excess acid in the stomach. ... Rapidly reacts with hydrochloric acid to form ... carbon dioxide /and magnesium chloride/. |

|---|---|

CAS No. |

546-93-0 |

Molecular Formula |

CH2MgO3 |

Molecular Weight |

86.33 g/mol |

IUPAC Name |

magnesium;carbonate |

InChI |

InChI=1S/CH2O3.Mg/c2-1(3)4;/h(H2,2,3,4); |

InChI Key |

XNEYCQMMVLAXTN-UHFFFAOYSA-N |

SMILES |

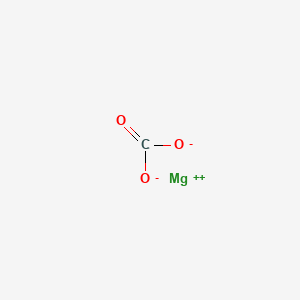

C(=O)([O-])[O-].[Mg+2] |

Canonical SMILES |

C(=O)(O)O.[Mg] |

Appearance |

Solid powder |

boiling_point |

Decomposes (NIOSH, 2024) Decomposes decomposes |

Color/Form |

Light, bulky, white powder |

density |

2.96 (NIOSH, 2024) - Denser than water; will sink 3.0 Bulk density approximately 4 lb/cu ft Colorless crystals; refractive index: 1.458, 1.473, 1.501; density: 2.83 g/cu-cm /Dihydrate/ White monoclinic crystals; density: 1.73 g/cu cm /Pentahydrate/ Relative density (water = 1): 2.95 2.96 |

melting_point |

662 °F (Decomposes) (NIOSH, 2024) Decomposes at 350 990 °C 662 °F (decomposes) 662 °F (Decomposes) |

Other CAS No. |

546-93-0 7757-69-9 13717-00-5 97660-38-3 546-93-0; 13717-00-5 |

physical_description |

Magnesite appears as white, yellowish, grayish-white or brown crystalline solid or crystalline powder. Density: 3-3.1 g cm-3. An important ore for magnesium. Used in the manufacture of materials capable of withstanding very high temperatures. Sometimes used to produce carbon dioxide. Dry Powder Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Liquid; Water or Solvent Wet Solid Odourless, light, white friable masses or as a bulky white powder White, odorless, crystalline powder; [NIOSH] WHITE POWDER. White, odorless, crystalline powder. |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

7757-69-9 |

shelf_life |

>3 years if stored properly |

solubility |

0.01 % (NIOSH, 2024) 0.1g/L Practically insoluble both in water or ethanol White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/ 0.0106 G/100 CC COLD WATER SOL IN ACID, AQ CARBON DIOXIDE; INSOL IN ACETONE, AMMONIA Insoluble in alcohol; soluble in acids Solubility in water, g/100ml at 20 °C: 0.01 (very poor) 0.01% |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

anhydrous magnesium carbonate C.I. 77713 carbonic acid, magnesium salt (1:1), hydrate CI 77713 E-504 magnesite magnesite (Mg(CO3)) magnesium carbonate magnesium carbonate (1:1) hydrate magnesium carbonate anhydrous MgCO3.3H2O nesquehonite |

vapor_pressure |

0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |

Origin of Product |

United States |

Synthetic Methodologies for Magnesium Carbonate Materials

Aqueous Precipitation Techniques

Aqueous precipitation is a common approach for synthesizing magnesium carbonate materials. This method typically involves reacting a soluble magnesium salt with a carbonate source in an aqueous solution, leading to the formation of insoluble this compound precipitates. The specific conditions of the reaction, such as pH, temperature, pressure, and the presence of additives, significantly influence the resulting this compound phase and its properties.

Controlled pH Carbonation from Magnesium Sources

Controlled pH carbonation is a key aspect of aqueous precipitation techniques for this compound synthesis. This process often involves sparging CO₂ gas through a magnesium hydroxide (B78521) slurry or mixing solutions of magnesium and carbonate ions in the presence of carbon dioxide. acs.orgatamanchemicals.com The pH of the reaction medium plays a critical role in determining the specific this compound hydrate (B1144303) or basic carbonate phase that precipitates. For instance, preparing a magnesium hydroxy carbonate from magnesium hydroxide and carbon dioxide involves forming a magnesium hydroxide slurry and sparging CO₂ gas through it. mdpi.com Precise pH control is essential to favor the formation of desired phases and minimize the precipitation of unwanted byproducts.

Influence of Temperature and Pressure on Precipitation Kinetics

Temperature and pressure are critical parameters that influence the kinetics of this compound precipitation and the resulting mineral phases. Studies have investigated the precipitation of different forms of this compound across various temperatures and partial pressures of CO₂. researchgate.net

At 25°C and a partial pressure of CO₂ of 1 bar, nesquehonite (MgCO₃·3H₂O) is typically the only hydrated carbonate that precipitates, with induction times increasing as supersaturation decreases. researchgate.net Increasing the temperature and pressure can lead to the formation of different phases. For example, at 120°C and a CO₂ partial pressure of 3 bar, hydromagnesite (B1172092) ((MgCO₃)₄·Mg(OH)₂·4H₂O) forms and can transform into magnesite (MgCO₃) over several hours. researchgate.net At higher pressures, such as 100 bar CO₂ at 120°C, direct formation of magnesite has been observed, with co-precipitation of magnesite and hydromagnesite occurring at elevated supersaturation levels. researchgate.net

The formation of the anhydrous form, magnesite, under ambient conditions is often kinetically hindered due to the high hydration energy of Mg²⁺ ions in aqueous solution, which requires moderate to high temperatures (60 to 200 °C) and/or high pressures (50 to 100 bar) for its precipitation. rsc.orgmdpi.com Hydrated forms like nesquehonite (MgCO₃·3H₂O) and hydromagnesite ((MgCO₃)₄·Mg(OH)₂·4H₂O) are more commonly precipitated at lower temperatures and pressures due to kinetic favorability. mdpi.com

The precipitation rate of this compound can be enhanced by increasing the CO₂ flow rate, indicating the importance of mass transfer of CO₂ in the process. acs.org Mixing intensity also affects the precipitation rate and correlates with factors such as gas flow rate and suspension density. acs.org

Role of Chemical Additives in Crystal Nucleation and Growth

Chemical additives play a significant role in influencing the nucleation and growth of this compound crystals during precipitation. Additives can impact the hydration of free ions and ion associates, thereby affecting the stability of prenucleation species and delaying the onset of nucleation. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org

Studies using atomistic simulations have investigated the influence of various additive anions on the initial stages of MgCO₃ aggregation, specifically Mg²⁺ dehydration and Mg²⁺···CO₃²⁻ pairing. chemrxiv.orgacs.orgacs.org The strong interaction between Mg²⁺ and water molecules presents a barrier to dehydration, which is a crucial step for Mg²⁺ to bind with CO₃²⁻ and initiate nucleation or crystal lattice incorporation. chemrxiv.orgacs.orgacs.org Additive anions can stabilize undercoordinated hydrated Mg²⁺ states, facilitating the binding of CO₃²⁻. acs.orgacs.org

Citrate (B86180), for example, has been shown to exert strong nucleation inhibition, delaying the beginning of MgCO₃ precipitation. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org This effect is attributed to citrate altering the hydration of free ions relative to ion associates, destabilizing prenucleation ion associates. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org The presence of additives can force the system through liquid-liquid separation before solid formation, resulting in amorphous and crystalline phases with lower water content. geochemicalperspectivesletters.org The type of counterion from the magnesium source (e.g., MgCl₂, MgSO₄, Mg(CH₃COO)₂) can also influence the degree of Mg²⁺ dehydration and the structure of prenucleation MgCO₃ clusters. chemrxiv.orgacs.org

Semibatch Reactive Crystallization Processes

Semibatch reactive crystallization is a technique employed for the synthesis of this compound, often utilizing magnesium hydroxide and CO₂ as starting materials. acs.orgacs.orglut.fi This process involves the gradual addition of reactants to a reactor, allowing for control over supersaturation and crystal growth.

Studies have investigated the influence of parameters such as CO₂ flow rate and stirring rate on precipitation in semibatch systems. acs.orgacs.org Increasing the CO₂ flow rate enhances the precipitation rate, highlighting the importance of CO₂ mass transfer. acs.org Mixing intensity also plays a role in the precipitation rate. acs.org Techniques like thermal analysis can be used to monitor the dissolution rate of Mg(OH)₂ and the formation of this compound during the semibatch process, providing kinetic information. acs.orgacs.org

Solid-State and Mineral-Derived Synthesis Routes

This compound can also be synthesized or obtained through solid-state reactions and processing of naturally occurring magnesium-bearing minerals like magnesite and dolomite (B100054).

Thermal Decomposition and Calcination of Precursors

Thermal decomposition, or calcination, of magnesium-bearing precursors is a crucial step in obtaining magnesium oxide (MgO), which can then be used as a starting material for synthesizing this compound or is itself a product derived from this compound. atamanchemicals.comwikipedia.org The thermal decomposition of MgCO₃ yields MgO and CO₂. wikipedia.org

MgCO₃ → MgO + CO₂ (ΔH = +118 kJ/mol) wikipedia.org

The decomposition temperature of pure this compound is reported to be around 350°C, but complete calcination to the oxide typically requires higher temperatures, often up to 900°C, due to the potential for re-adsorption of liberated CO₂. wikipedia.orgavestia.com Hydrated forms of this compound lose water at different temperatures during decomposition. wikipedia.org For instance, in this compound trihydrate (MgCO₃·3H₂O), dehydration steps occur at approximately 157°C and 179°C. wikipedia.org

Calcination temperature significantly impacts the properties of the resulting MgO, such as crystal size, specific surface area, and reactivity. researchgate.nettandfonline.com Lower calcination temperatures of hydrated magnesium carbonates can result in smaller MgO crystal sizes and increased internal energy, leading to faster reaction kinetics. tandfonline.com As calcination temperature increases, the specific surface area and total pore volume of MgO generally decrease, and crystal size increases. tandfonline.com

Thermal decomposition is also applied in processes utilizing minerals like dolomite ((Mg,Ca)(CO₃)₂) to synthesize this compound. Roasting dolomite at temperatures typically ranging from 600 to 1000°C can convert it to magnesium and calcium oxides, which are then further processed, often through carbonation and nucleation steps, to yield this compound. scientific.net Calcining calcium and this compound products obtained from hydrometallurgical processes is also used to produce alkaline reagents that can be recycled in the synthesis process. google.com

Conversion from Hydrated this compound Forms

Hydrated forms of this compound, such as nesquehonite (MgCO₃·3H₂O) and lansfordite (MgCO₃·5H₂O), can serve as precursors for the synthesis of other this compound materials, including the anhydrous form, magnesite (MgCO₃), or basic magnesium carbonates like hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O). The conversion often involves thermal treatment, where controlled heating leads to the removal of water and/or carbon dioxide, transforming one hydrated phase into another or into an anhydrous or basic form. For instance, amorphous this compound (AMC) is an important transient phase that can influence the final water content and structure of precipitated crystalline MgCO₃ polymorphs. goldschmidt.info AMC itself can have a composition approximating MgCO₃·2H₂O and can transform into nesquehonite (MgCO₃·3H₂O) and eventually dypingite [Mg₅(CO₃)₄(OH)₂·5H₂O] in aqueous solutions via solvent-mediated processes. jst.go.jpresearchgate.net

The transformation process of amorphous this compound in aqueous solution has been studied, showing that fine AMC particles precipitate immediately upon mixing solutions of sodium carbonate and magnesium chloride. jst.go.jpresearchgate.net The chemical composition of this AMC was determined to be approximately MgCO₃·2H₂O. jst.go.jpresearchgate.net This AMC then transforms into needle-like crystals of nesquehonite (MgCO₃·3H₂O) and subsequently into tiny polycrystalline particles of dypingite [Mg₅(CO₃)₄(OH)₂·5H₂O] through solvent-mediated processes. jst.go.jpresearchgate.net Additives can influence the water content and kinetics of AMC formation and may impact the final crystalline polymorph precipitated. goldschmidt.info

Mineral Carbonation Using Naturally Occurring Silicates (e.g., olivine (B12688019), serpentinite)

Mineral carbonation is a promising process for CO₂ sequestration, where carbon dioxide reacts with materials rich in metal oxides, such as magnesium silicate (B1173343) minerals, to form stable and insoluble metal carbonates like magnesite (MgCO₃). mdpi.comchalmers.secore.ac.uk This process offers a feasible and safe method for binding carbon dioxide. mdpi.com Naturally occurring silicate minerals suitable for carbonation include forsterite (Mg₂SiO₄), a magnesium-rich olivine, and antigorite (Mg₃Si₂O₅(OH)₄), a type of serpentine (B99607). mdpi.com

While mineral carbonation is a natural geological process, it is typically slow. core.ac.uk To accelerate the process for industrial applications like CO₂ sequestration, several methods are employed, including increasing the surface area of the minerals through grinding, increasing the activity of CO₂ in the solution, introducing imperfections into the crystal lattice via high-energy attrition grinding, and thermally activating minerals like serpentine by removing chemically bound water. core.ac.uk

Studies have investigated the carbonation of olivine and synthetic magnesia samples under high pressure and temperature in autoclaves. mdpi.com The presence of additives such as sodium bicarbonate, oxalic acid, and ascorbic acid can influence the carbonation efficiency of olivine. mdpi.com For synthetic magnesia (>97 wt% MgO), complete carbonation (>95%) was achieved at 175 °C and 117 bar in 4 hours without additives. mdpi.com For olivine (35.57% MgO), the formation of this compound was possible under the same conditions in the presence of these additives. mdpi.com

The carbonation rate is highly dependent on temperature and pressure, as well as the presence of additives like NaHCO₃. nih.gov NaCl has shown limited effect on the reaction rate. nih.gov Optimized conditions using sub-10 μm olivine particles under supercritical conditions with NaHCO₃ addition achieved 70% sequestration in 2 hours and 100% conversion in 4 hours, representing one of the fastest complete conversions reported for this reaction. nih.gov The products typically include amorphous silica (B1680970) and micrometer-sized this compound crystals. nih.gov

In direct aqueous mineral carbonation, a slurry of the mineral in water is contacted with a gaseous mixture containing CO₂. osti.gov This process involves the dissolution of the mineral and the precipitation of magnesite in a single unit operation. osti.gov Activation of silicate minerals through heat treatment or attrition grinding can generate a non-crystalline phase, increasing the carbonation rate. osti.gov Successful conversion has been demonstrated at ambient temperature and relatively low CO₂ partial pressure (10 atm), but optimum results are often achieved with bicarbonate-bearing solutions and high CO₂ partial pressure, for example, at 185°C, 150 atm PCO₂, and 30% solids. osti.gov

Nanostructured this compound Synthesis

The synthesis of nanostructured this compound materials has gained interest due to their unique properties, such as high surface area and porosity, which make them suitable for various applications, including adsorbents, drug carriers, and catalysts. mdpi.comdiva-portal.org

Mesoporous this compound Architectures (e.g., Upsalite®)

Mesoporous magnesium carbonates (MMCs), such as Upsalite®, are a class of this compound materials characterized by high specific surface areas and pore sizes typically ranging from 2 to 50 nm. mdpi.comdiva-portal.orgwikipedia.org Upsalite®, first reported in 2013, is an amorphous and anhydrous form of this compound with an exceptionally high surface area, reported up to 800 m²/g. wikipedia.orguu.sechalkrebels.com

MMCs are typically synthesized by reacting magnesium oxide (MgO) with methanol (B129727) under a CO₂ pressure. wikipedia.org A template-free, low-temperature process has been developed for the synthesis of Upsalite®. uu.seplos.org This method involves mixing MgO powder with methanol under CO₂ pressure at an elevated temperature (e.g., 50°C), followed by cooling and further reaction until a gel forms, which is then dried. plos.org The pores in MMCs are formed by the release of CO₂ gas during the synthesis process. diva-portal.orguu.se The average pore size can be controlled by tuning the synthesis conditions, such as the temperature during the powder formation step. wikipedia.orgrsc.orggoogle.com Lower process temperatures can lead to enhanced agglomeration and larger average pore sizes. google.com

MMCs are described as composite materials comprising nanometer-sized MgO parts surrounded by amorphous MgCO₃. google.com The amorphous MgCO₃ matrix contains mesopores with an average size that can be controlled within a range, for example, from 2 to 30 nm. google.com

Table 1: Synthesis Parameters and Properties of Mesoporous this compound (Upsalite®)

| Parameter | Condition/Value | Resulting Property/Observation | Source |

| Reactants | MgO, Methanol, CO₂ | Mesoporous this compound (Upsalite®) | wikipedia.org |

| CO₂ Pressure | 1-4 bar | Formation of mesopores | plos.orgacs.org |

| Temperature (Initial Reaction) | 50°C | Facilitates reaction between MgO and methanol | plos.orgacs.org |

| Temperature (Drying/Gel Solidification) | ~70°C to 150°C | Formation of stable amorphous structure, pore size control | plos.orggoogle.comacs.org |

| Pore Size Distribution | Narrow, centered around ~6 nm | Characteristic of Upsalite® | uu.seplos.org |

| Specific Surface Area | Up to 800 m²/g | Exceptionally high | wikipedia.orgchalkrebels.com |

| Structure | Amorphous, contains nano-MgO | Composite material | wikipedia.orggoogle.com |

Amorphous this compound Nanoparticle Formation

Amorphous this compound (AMC) nanoparticles are an important intermediate phase in the formation of crystalline magnesium carbonates. goldschmidt.infojst.go.jpresearchgate.net They can be synthesized via chemical precipitation methods. For example, mixing solutions of magnesium chloride and sodium carbonate can lead to the immediate precipitation of fine AMC particles. jst.go.jpresearchgate.net The chemical composition of precipitated AMC has been reported to be approximately MgCO₃·2H₂O. jst.go.jpresearchgate.net

Template-free, low-temperature, and environmentally friendly synthesis routes for amorphous this compound nanoparticles (AMN) have been developed. diva-portal.org These nanoparticles can have diameters ranging from approximately 20 to 65 nm. diva-portal.org The drying temperature and centrifugation can influence the nanostructure and functional properties of the material. diva-portal.org Aggregated AMN can exhibit high total pore volume and significant water absorption capacity. diva-portal.org Additives, such as organic compounds like acetate (B1210297) or citrate, can influence the water content and nucleation kinetics during AMC precipitation. goldschmidt.inforesearchgate.net Citrate, for instance, has been shown to delay the onset of MgCO₃ precipitation. geochemicalperspectivesletters.org

Supercritical Fluid-Assisted Synthesis

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), can be utilized in the synthesis of this compound materials. This method can offer advantages in terms of reaction kinetics and the properties of the resulting materials.

Synthesis using supercritical CO₂ can produce hydrated magnesium carbonates, such as nesquehonite (MgCO₃·3H₂O). mdpi.comresearchgate.net This method can result in materials with smaller pores and high surface area compared to some aqueous synthesis routes. mdpi.com For example, this compound synthesized in supercritical CO₂ and oven-dried has shown a larger specific surface area and smaller pores than materials produced by other methods. mdpi.com

Supercritical fluid conditions, involving elevated temperature and pressure, are also relevant in mineral carbonation processes using magnesium silicate ores like olivine and serpentine. google.comwipo.int In such processes, a slurry of the ore in water is contacted with a gaseous mixture including CO₂ at supercritical conditions. google.comwipo.int This approach is particularly suitable for ores containing iron in the +2 oxidation state. google.comwipo.int The temperature and pressure under supercritical conditions can be adjusted to favor the formation of specific this compound phases; for instance, temperatures between 120 and 250°C may favor magnesite, 65 to 120°C for hydromagnesite, and 25 to 65°C for nesquehonite. google.com However, temperatures between 100 and 225°C are often preferred for optimum reaction rates. google.com

Supercritical CO₂ has also been used in the synthesis of this compound single crystals, although this often involves high temperatures and specific reaction systems, such as a molten sodium system. acs.orgresearchgate.net

Synthesis of Mixed Metal Carbonate Systems (e.g., Aluminum this compound Oxide)

Mixed metal carbonate systems, particularly those involving aluminum and magnesium, often manifest as layered double hydroxides (LDHs), also known by their natural analog hydrotalcite. These materials have a general formula of , where is a divalent cation (like ), is a trivalent cation (like ), is an interlayer anion (such as ), and and are constants. scirp.org Aluminum this compound oxide, with a proposed formula like , represents a related class often involving both carbonate and oxide species within the structure. ontosight.ai

The synthesis of aluminum this compound oxide and related Mg-Al layered double hydroxides can be achieved through various methodologies, including coprecipitation, hydrothermal synthesis, sol-gel processing, and solid-state reactions. ontosight.ai

Coprecipitation Method

The coprecipitation method is a widely used technique for synthesizing Mg-Al LDHs with carbonate as the interlayer anion. This method typically involves mixing soluble aluminum and magnesium salts in an alkaline medium containing a carbonate source. Key reagents often include aluminum hydroxide () or aluminum oxide () and magnesium chloride () or magnesium sulfate (B86663) (). Sodium hydroxide () is commonly used to create the alkaline conditions necessary for precipitation.

A critical parameter in the coprecipitation method is the molar ratio of aluminum to magnesium, which is typically maintained within a specific range (e.g., 1:6 to 1:2 for Mg:Al) to ensure the formation of the desired layered structure and maintain structural integrity. scirp.orgacs.org The pH of the reaction mixture is also crucial and is generally kept above 10 to prevent the premature precipitation of magnesium hydroxide.

A typical process involves dissolving an aluminum source, such as aluminum hydroxide, in a heated solution to form sodium aluminate (). Carbon dioxide () is then often bubbled through the solution, leading to the formation of an alkaline aluminum carbonate gel and sodium carbonate (). Subsequently, magnesium chloride (or another magnesium salt) and additional are added simultaneously under vigorous stirring. The mixture is maintained at a specific temperature, often between 40 and 100°C, for a defined period to yield the precipitate.

Detailed research findings highlight the influence of various parameters on the properties of the synthesized materials. For instance, studies have investigated the effect of the cation molar ratio, the mode of precursor addition, addition temperature, agitation, and drying conditions on the structural, textural, and thermal behavior of Mg-Al-CO LDHs. acs.org

| Synthesis Parameter | Typical Range/Condition | Effect on Product (Based on Search Results) |

| Mg:Al Molar Ratio | 1:6 to 1:2 | Critical for structural integrity and formation of pure phase. scirp.orgacs.org |

| pH | > 10 | Prevents premature precipitation of magnesium hydroxide. |

| Temperature | 40 - 100°C (Coprecipitation) | Influences crystallinity and reaction kinetics. google.com |

| CO Flow Rate | 10 - 50 g/min (in some methods) | Optimizes carbonate incorporation. |

| Aging Time/Hydrothermal Duration | Varies (e.g., 2.5 hours at 85°C , 4-72 hours at 200°C researchgate.net) | Impacts crystallinity and particle morphology. google.comresearchgate.net |

| Drying Temperature | 60 - 80°C under vacuum | Affects residual water content and can influence structural properties. scirp.org |

Post- synthesis processing typically involves washing the product with deionized water to remove residual salts, such as sodium ions, followed by drying under vacuum or at controlled temperatures. scirp.org Patents report high yields, often around 85-90%, when stoichiometric ratios are strictly followed in the coprecipitation method.

Hydrothermal Synthesis

Hydrothermal synthesis is another effective method for preparing crystalline mixed metal carbonate systems, including Mg-Al LDHs. This technique often involves subjecting coprecipitated precursors or reaction mixtures of metal sources and a carbonate source to elevated temperatures and pressures in an autoclave. google.com

Hydrothermal methods are known to enhance the crystallinity of the synthesized materials compared to some coprecipitation methods conducted at lower temperatures. A patented approach describes combining active aluminum hydroxide, basic this compound (), and magnesium oxide () in an aqueous suspension under shearing forces at temperatures between 50 and 100°C. google.com

Research indicates that the starting materials significantly influence the formation of hydrotalcite under hydrothermal conditions. For example, using (basic this compound) and or - in a hydrothermal system at 200°C with a Mg/Al ratio of 3:1 can lead to the formation of hydrotalcite after a few hours, although intermediate compounds may also be present. researchgate.net The duration of the hydrothermal treatment influences the formation of characteristic hexagonal plates of hydrotalcite. researchgate.net

Another study investigated the hydrothermal crystallization at 80°C of mixtures of alumina (B75360) gel and obtained from the decomposition of basic this compound at 650°C. researchgate.net The resulting products were Mg-Al double hydroxides with relatively low content. researchgate.net

Other Synthetic Approaches

Besides coprecipitation and hydrothermal synthesis, other methods have been explored for the synthesis of mixed metal carbonate systems like aluminum this compound oxide and related LDHs. These include sol-gel processing and solid-state reactions. ontosight.ai Mechanochemical methods, involving the mechanical activation of solid precursors like magnesium hydroxide and aluminum hydroxide in the presence of , have also been investigated as a potentially more economical and environmentally friendly route for preparing Mg-Al-CO LDHs. mdpi.com This method can utilize inexpensive starting materials and potentially reduce the need for extensive washing steps. mdpi.com

Regardless of the synthesis method employed, characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and Fourier transform infrared spectroscopy (FTIR) are essential for determining the compound's structure, morphology, and chemical composition. ontosight.ai Thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are also valuable for understanding the thermal stability and decomposition behavior of these materials. scirp.orgbohrium.com

| Characterization Technique | Information Provided |

| X-ray Diffraction (XRD) | Crystalline structure, phase identification, lattice parameters. scirp.orgontosight.aigoogle.com |

| Scanning Electron Microscopy (SEM) | Particle morphology, size, and distribution. scirp.orgontosight.ai |

| Fourier Transform Infrared Spectroscopy (FTIR) | Identification of functional groups (e.g., carbonate, hydroxyl) and chemical bonds. scirp.orgontosight.aiscirp.org |

| Thermogravimetric Analysis (TGA) | Thermal stability, water content, decomposition steps. scirp.orgbohrium.comresearchgate.net |

| Differential Scanning Calorimetry (DSC) | Endothermic/exothermic events related to dehydration and decomposition. scirp.orgbohrium.comresearchgate.net |

Detailed research findings using these techniques provide insights into the structural transformations that occur upon heating Mg-Al LDHs, including the release of interlayer water, partial dehydroxylation of hydroxide layers, and the eventual collapse of the layered structure at higher temperatures. acs.orgresearchgate.netmsaweb.org The Mg/Al molar ratio has been shown to influence these transformation behaviors. acs.org

Thermodynamic and Kinetic Principles in Magnesium Carbonate Formation

Precipitation Kinetics and Mechanistic Pathways

The precipitation of magnesium carbonates from aqueous solutions is a complex process involving several steps, including the hydration of magnesium ions, the formation of carbonate species, nucleation, and crystal growth. The kinetics of these steps dictate which magnesium carbonate phases precipitate.

Magnesium ions in aqueous solutions are typically surrounded by a hydration shell, primarily existing as hexaaquamagnesium ions, [Mg(H₂O)₆]²⁺. The removal of water molecules from this hydration shell is a critical step in the formation of magnesium carbonates, as it allows carbonate ions to coordinate with the magnesium ions. This dehydration process is known to be relatively slow compared to that of other divalent cations like Ca²⁺, which significantly impacts the precipitation kinetics of magnesium carbonates rsc.org. The slow dehydration of Mg²⁺(aq) makes the nucleation and growth steps highly susceptible to magnesium rehydration, favoring the formation of hydrated this compound polymorphs rsc.org.

The precipitation likelihood of a given mineral carbonate is dependent on the ionic activity of the solution, which determines the solubility constant of the precipitate rsc.org. While the thermodynamic variables for magnesium carbonation are favorable at ambient conditions, the anhydrous minerals magnesite (MgCO₃) and dolomite (B100054) (CaMg(CO₃)₂) are generally not synthesized at ambient temperature and pressure using industrially feasible routes due to challenging kinetics of carbonation nucleation and growth rsc.org.

Studies have investigated the precipitation pathways of hydrated magnesium carbonates under near-ambient conditions. For instance, in MgCl₂–NH₃–NH₄Cl solutions, nesquehonite (MgCO₃·3H₂O) is often the main precipitate without NH₄Cl addition. mdpi.com. The initial precipitation rate of nesquehonite can be smaller than the CO₂ absorption rate, leading to supersaturation relative to nesquehonite, overcoming the nucleation energy barrier mdpi.com. Organic additives can influence carbonation kinetics and the formation of different polymorphs, although their mechanisms are not fully understood rsc.org. Citrate (B86180), for example, has been shown to alter the hydration of free ions, delaying amorphous this compound (AMC) nucleation and potentially leading to phases with lower water content geochemicalperspectivesletters.orggeochemicalperspectivesletters.orgcsic.es.

Precipitation can also occur through the carbonation of magnesium precursors like brucite (Mg(OH)₂). During controlled CO₂ depressurization, brucite carbonation can produce hydromagnesite (B1172092) through intermediates such as nesquehonite and dypingite rsc.org.

Energy Barriers and Dehydration Processes of Magnesium Ions

The high hydration energy of magnesium ions is a significant factor hindering the formation of anhydrous magnesium carbonates at lower temperatures. Mg²⁺ ions have a stronger solvation shell compared to Ca²⁺, requiring more energy for the removal of coordinated water molecules rsc.org. Thermodynamically, hydrated Mg²⁺ ions are stable in a six-fold octahedral coordination state rsc.org. A transition to a metastable five-fold trigonal bipyramidal coordinate state, assisted by out-of-shell water molecules, is possible, but the high free energy barrier (65 kJ mol⁻¹) at room temperature makes this dehydration highly unfavorable rsc.orgrsc.org. This energy barrier is significantly higher than the available thermal energy at 300 K (2.5 kJ mol⁻¹) rsc.org.

The slow water exchange in the first hydration shell of Mg²⁺(aq) makes the carbonation steps susceptible to Mg rehydration, favoring hydrated polymorphs rsc.org. Increasing the temperature facilitates overcoming this activation barrier, leading to magnesite precipitation rsc.org. Alternatively, the energy barrier for Mg²⁺ dehydration can be lowered by the formation of contact ion pairs or solvent-shared ion pairs, which can reduce the dehydration energy barrier rsc.org. Additives such as bisulfide and carboxylic ions can influence the thermodynamics and kinetics of Mg-dehydration by stabilizing under-coordinated Mg-water complexes, lowering the free energy barrier between hydration configurations rsc.orghec.ac.uk. This promotes this compound formation by generating under-coordinated hydrated Mg²⁺ states with vacant coordination sites for CO₃²⁻ binding, initiating nucleation hec.ac.uk. The presence of dissolved sulfide (B99878) at cold seeps has also been shown to potentially overcome the incomplete dehydration of magnesium ions caused by high precipitation rates frontiersin.org.

Phase Transformation Mechanisms of this compound Polymorphs

This compound exists in various anhydrous and hydrated crystalline forms, known as polymorphs, including magnesite (MgCO₃), nesquehonite (MgCO₃·3H₂O), lansfordite (MgCO₃·5H₂O), barringtonite (B8008377) (MgCO₃·2H₂O), hydromagnesite (Mg₅(CO₃)₄(OH)₂·4H₂O), and dypingite (Mg₅(CO₃)₄(OH)₂·5H₂O) mdpi.comatamanchemicals.com. These polymorphs exhibit different stabilities and can transform from one to another depending on the environmental conditions.

Magnesite is the thermodynamically most stable phase among the this compound polymorphs rsc.orggeochemicalperspectivesletters.org. However, hydrated forms like nesquehonite and hydromagnesite are often kinetically favored to precipitate under ambient or near-ambient conditions mdpi.comrsc.org. The transformation of these metastable hydrated compounds into the more stable magnesite can occur through different mechanisms, primarily shrinkage (dehydration) and dissolution-precipitation solvent-mediated transformation rsc.orgresearchgate.net.

The transformation pathways can be influenced by various factors. For example, nesquehonite can transform into dypingite in hot water mdpi.com. Amorphous this compound (AMC), a transient phase, can crystallize into nesquehonite at room temperature and subsequently transform into dypingite via a solvent-mediated mechanism researchgate.netjst.go.jp. This transformation is thought to involve the rapid aggregation of Mg²⁺ and CO₃²⁻ ions to form AMC with a medium-range order similar to hydromagnesite researchgate.net. The hydromagnesite-like structure is suggested to be the most stable among the this compound hydrate (B1144303) structures researchgate.net.

The transformation of hydromagnesite to magnesite can occur via dissolution-precipitation or dehydration researchgate.net. An alkaline or saline environment can accelerate the formation of magnesite by enhancing the phase transition of hydrated metastable this compound to magnesite researchgate.netresearchgate.net. Increased CO₃²⁻ activity in an alkaline environment may promote the transformation of hydromagnesite to magnesite researchgate.netresearchgate.net. The presence of certain ions, such as Rb⁺ and Cs⁺, has been shown to accelerate the phase evolution of hydrated magnesium carbonates towards hydromagnesite uta.edufigshare.com.

The intrinsic structural/spatial barrier of the CO₃²⁻ groups in the rhombohedral arrangement of magnesite also plays a role in shifting the system towards the formation of this polymorph rsc.orgrsc.org.

Stability of Amorphous this compound as a Transient Phase

Amorphous this compound (AMC) is recognized as a crucial transient phase in the early stages of this compound formation geochemicalperspectivesletters.orggeochemicalperspectivesletters.orgjst.go.jp. Despite its amorphous nature, AMC plays a significant role in determining the characteristics of the final crystalline this compound phase(s) geochemicalperspectivesletters.orggeochemicalperspectivesletters.org.

AMC can precipitate rapidly upon mixing solutions containing magnesium and carbonate ions jst.go.jp. Its chemical composition has been determined to be approximately MgCO₃·2H₂O, although different hydration states within the amorphous phase are expected jst.go.jp. AMC is generally considered metastable and transforms into more stable crystalline hydrated phases, such as nesquehonite and dypingite, over time in aqueous solutions researchgate.netjst.go.jp. This transformation typically occurs via a solvent-mediated process researchgate.netjst.go.jp.

The stability of AMC can be influenced by various factors, including the presence of additives. Certain additives can destabilize prenucleation ion associates and delay AMC nucleation, forcing the system through liquid-liquid separation before solid formation geochemicalperspectivesletters.orggeochemicalperspectivesletters.orgcsic.es. This can result in amorphous and crystalline phases with lower water content, which are more stable geochemicalperspectivesletters.orggeochemicalperspectivesletters.orgcsic.es.

While pure amorphous calcium carbonate (ACC) is highly unstable, the incorporation of magnesium ions can provide additional stabilization to amorphous carbonate phases acs.org. The stabilizing effect of magnesium ions on amorphous calcium carbonate has been studied, and while it was long suggested that magnesium binds water more strongly than calcium, recent work indicates that mobility increases in the presence of magnesium relative to the pure calcium phase acs.org. The stabilization effect of Mg ions may also be related to binding with hydroxide (B78521) in amorphous calcium carbonates, leading to a composition incompatible with known crystalline phases and requiring phase separation for crystallization acs.org.

Modeling of Carbonation and Decomposition Reactions

Modeling plays a vital role in understanding and predicting the complex carbonation and decomposition reactions of this compound. These models help in elucidating reaction pathways, determining kinetic parameters, and optimizing processes for applications like CO₂ capture and storage.

Modeling studies often focus on the kinetics of magnesite decomposition (MgCO₃ → MgO + CO₂) osti.govmdpi.com. Kinetic expressions are developed based on experimental data to describe the rate of decomposition as a function of temperature, partial pressure of carbon dioxide, and other relevant parameters osti.gov. For instance, the decomposition rate for non-calcium associated carbonates like MgCO₃ can be modeled using expressions that include Arrhenius pre-exponential factors and activation temperatures osti.gov. The dependence on carbon dioxide partial pressure is also incorporated, based on experiments conducted under different CO₂ concentrations osti.gov.

Computational methods, such as molecular dynamics simulations, are used to simulate the behavior of hydrated Mg²⁺ ions and the influence of other species on their dehydration rsc.orgrsc.org. These simulations help in understanding the energy barriers between different hydration states and how additives can lower these barriers rsc.orgrsc.org. Modeling can also provide insights into the catalytic or inhibitory roles of various anionic species found in solutions rsc.org.

Modeling efforts extend to understanding the precipitation kinetics and mechanisms, including the influence of solution composition and additives on the nucleation and growth of different this compound polymorphs rsc.orgmdpi.comhec.ac.uk. These models contribute to a clearer understanding of the complex chemical-morphological interactions that govern this compound precipitation rsc.org.

Table 1: PubChem CIDs of Mentioned Compounds

| Compound Name | Chemical Formula | PubChem CID |

| This compound | MgCO₃ | 11029 atamanchemicals.comfishersci.ie |

| Magnesium Hydroxide | Mg(OH)₂ | 73981 fishersci.comamericanelements.comfishersci.atmims.com |

| Carbon Dioxide | CO₂ | 280 carbon-dioxide-properties.compollinatorhub.euuni.luwmo.intnih.gov |

| Water | H₂O | 962 scribd.comfishersci.nluni.luwikipedia.orgnih.gov |

| Nesquehonite | MgCO₃·3H₂O | 3014349 americanelements.com |

| Hydromagnesite | Mg₅(CO₃)₄(OH)₂·4H₂O | 16211339 americanelements.com |

| Dypingite | Mg₅(CO₃)₄(OH)₂·5H₂O | 139483880 atamanchemicals.com |

| Lansfordite | MgCO₃·5H₂O | 139483878 atamanchemicals.com |

| Barringtonite | MgCO₃·2H₂O | 139483879 atamanchemicals.com |

| Brucite | Mg(OH)₂ | 73981 fishersci.comamericanelements.comfishersci.atmims.com |

| Dolomite | CaMg(CO₃)₂ | 11241 rsc.org |

| Magnesium Bicarbonate | Mg(HCO₃)₂ | 10112650 cohlife.org |

Table 2: Energy Barrier for Mg²⁺ Dehydration

| Transition | Free Energy Barrier (kJ/mol) | Conditions | Source |

| [Mg(H₂O)₆]²⁺ to Five-Coordinated | 65 | Room Temperature | rsc.orgrsc.org |

| [Mg(H₂O)₆]²⁺ to Five-Coordinated | 66 | Pure Liquid Water | rsc.org |

| [Mg(H₂O)₆]²⁺ to Five-Coordinated | 49 | In Mg(HS)₂(aq) | rsc.org |

Table 3: Thermal Decomposition Steps of Basic this compound (Hydromagnesite)

| Step | Process | Apparent Activation Energy (kJ/mol) | Kinetic Model | Source |

| First Step | Dehydration | 60 | D4 | researchgate.net |

| Second Step | Decarbonation | 95 | F1 | researchgate.net |

These tables summarize some of the detailed research findings regarding the energy barriers in magnesium ion dehydration and the kinetic parameters associated with the thermal decomposition of basic this compound. Further research continues to refine the understanding and modeling of these complex processes in this compound formation and transformation.

Geological and Environmental Pathways of Magnesium Carbonate Formation

Natural Formation Environments on Earth

Magnesium carbonates are found in several distinct natural settings, reflecting the diverse conditions under which they can form. These environments provide important insights into the geochemical processes that drive magnesium carbonation.

Ultramafic Rock-Hosted Deposits

Ultramafic rocks, which are rich in magnesium-silicate minerals like olivine (B12688019) and serpentine (B99607), serve as significant sources of magnesium for carbonate formation. usgs.govbritannica.com Magnesium carbonate deposits hosted within these rocks can form through several mechanisms. Low-temperature meteoric water infiltration and alteration can lead to the precipitation of magnesium carbonates in veins within the host rock. researchgate.netnih.gov Hydrothermal alteration, involving hot, chemically active fluids, is another key process, resulting in the carbonation of peridotite to form assemblages like listvenite. researchgate.netresearchgate.net Metamorphic processes can also contribute to the formation of magnesium carbonates in these settings. researchgate.netnih.gov Magnesite, the most common mineral form of MgCO₃, is frequently found filling fractures in ultramafic rocks, particularly in ophiolites. researchgate.net

Sedimentary Deposits (e.g., alkaline lakes, playa deposits, soil nodules)

Sedimentary environments, particularly those with high alkalinity and sufficient magnesium availability, are conducive to this compound formation. Alkaline lakes and playa deposits are notable examples where magnesium carbonates precipitate. researchgate.netnih.gov In these settings, evaporation plays a crucial role in concentrating dissolved ions, leading to the precipitation of hydrated magnesium carbonates, which can subsequently transform into more stable phases like magnesite. researchgate.netresearchgate.netga.gov.au Microbial activity can also induce the precipitation of hydrated magnesium carbonates in alkaline aquatic environments. nih.govfrontiersin.org Soil nodules containing magnesium carbonates can also form, often in close association with ultramafic rock-hosted magnesite veins. researchgate.netresearchgate.net These nodules can form through the deposition of magnesium bicarbonate derived from the alteration of serpentinite rock in lake environments, followed by evaporation and dehydration. ga.gov.au

Diagenetic and Metamorphic Replacement Processes

Magnesium carbonates can also form through the alteration and replacement of pre-existing minerals and rocks during diagenesis and metamorphism. Diagenesis encompasses the physical, chemical, and biological changes that sediment undergoes after deposition and before becoming a metamorphic rock. mit.edu Magnesium carbonates can form as diagenetic replacements within limestones and dolostones. researchgate.netnih.gov This process can involve magnesium-rich fluids interacting with calcium carbonate minerals, leading to the substitution of calcium by magnesium. britannica.comga.gov.au During diagenesis, metastable minerals like high-magnesium calcite can be replaced by more stable phases. researchgate.net Metamorphic processes, often associated with regional metamorphism and the heat from magma, can also lead to the formation of magnesite through the alteration of dolomite (B100054) or other magnesium-bearing minerals. researchgate.net The boundary between diagenesis and metamorphism can be diffuse, with continuous changes in temperature, pressure, and fluid composition driving mineral transformations. mit.edugeological-digressions.com

Formation in Freshwater Aquatic Environments

Freshwater environments can also host this compound deposits, particularly in basins overlying ultrabasic complexes or in areas with significant volcanogenic or tectonic activity. researchgate.net In these settings, magnesium ions can be leached from ultramafic rocks by CO₂-bearing hydrothermal solutions. researchgate.net Precipitation of hydrated magnesium carbonates, such as hydromagnesite (B1172092), can be triggered by the mixing of karst waters into magnesium-rich surface solutions. researchgate.net These hydrated phases can subsequently transform into magnesite through diagenetic or metamorphic processes. researchgate.net Microbial activity has also been shown to induce the formation of magnesium-rich carbonates in freshwater environments. nih.govmdpi.com The type of carbonate mineral formed in water environments is closely related to the hydro-chemical composition and the ratio of magnesium to calcium. mdpi.com

Geochemical Constraints on Formation Conditions

Geochemical analyses, particularly the study of stable isotopes, provide powerful tools for understanding the conditions under which magnesium carbonates form and for tracing the sources of the constituent elements.

Trace Element Geochemistry in Carbonate Deposits

Trace elements incorporated into carbonate minerals during their formation can serve as valuable proxies for reconstructing the paleoenvironmental conditions and fluid chemistry present during precipitation. The concentrations and ratios of trace elements like strontium (Sr), manganese (Mn), iron (Fe), and various others within this compound minerals provide insights into the source of the fluids, the degree of water-rock interaction, and the prevailing redox conditions.

Studies on carbonate deposits have shown that variations in trace element content can help distinguish between primary authigenic carbonate and diagenetically altered carbonate. mdpi.com For example, covariations of elements such as Sr, Mn, and Mg have been found to aid in identifying the degree of diagenetic alteration in carbonates. mdpi.com The incorporation of trace elements into carbonate deposits is complex and can vary depending on growth conditions. academie-sciences.fr

In some magnesite deposits associated with ultramafic rocks, higher iron content (up to 5%) is observed compared to those from sedimentary environments (≤1% Fe). researchgate.net Trace element analysis in carbonate rocks can reveal significant differences in element contents between different areas, sometimes showing serious disorder. e3s-conferences.org Elements like Cu and Zn have shown relatively obvious changes in concentration. e3s-conferences.org

The geochemical behavior of elements such as Rb, Cs, Ba, Zr, V, Sc, and Cr in Mg-Fe carbonates can be similar and positively correlated with elements like Al and K, reflecting the detrital aluminosilicate (B74896) fraction of the samples. geoscienceworld.org Mg-Fe carbonates have also been found to contain higher concentrations of Co, Ni, and Zn compared to other analyzed carbonates, with Ni and Co showing a positive correlation with Fe. geoscienceworld.org

The distribution behavior of elements and isotopes during the formation and transformation of amorphous precursors to crystalline carbonate minerals is a key area of study for reconstructing formation conditions. tugraz.at

Table 1: Selected Trace Element Variations in Different Carbonate Settings

| Element | Magnesite (Ultramafic) | Magnesite (Sedimentary) | Mg-Fe Carbonates | Notes | Source |

| Fe | Up to 5% | ≤1% | Varied (wt%) | Higher in ultramafic-associated magnesite. | researchgate.netgeoscienceworld.org |

| Ni | Higher (e.g., 134.63 ppm) | Lower (e.g., 7.67 ppm) | Higher | Higher in ultramafic-associated magnesite. | researchgate.netgeoscienceworld.org |

| Co | Higher (e.g., 15.19 ppm) | Lower (e.g., 0.89 ppm) | Higher | Higher in ultramafic-associated magnesite. | researchgate.netgeoscienceworld.org |

| Sr | Varied | Varied | Varied | Can indicate diagenetic alteration. | mdpi.comresearchgate.net |

| Mn | Varied | Varied | Varied | Can indicate diagenetic alteration; correlated with Fe in Mg-Fe carbonates. | mdpi.comgeoscienceworld.org |

Note: Specific concentration ranges can vary widely depending on the deposit.

Fluid Inclusion Analysis in this compound Minerals

Fluid inclusions, microscopic pockets of fluid trapped within minerals during their growth, provide direct samples of the fluids from which the minerals precipitated. Analysis of these inclusions in this compound minerals offers crucial data on the temperature, pressure, and chemical composition of the mineralizing fluids. geologyscience.rupsgcas.ac.in

Fluid inclusion analysis can help determine the concentrations of various electrolyte species, including cations like sodium, potassium, calcium, and magnesium, as well as anions like chloride, fluoride (B91410), bicarbonate, and carbonate. psgcas.ac.in Non-aqueous components such as carbon dioxide, methane (B114726), and nitrogen can also be analyzed within fluid inclusions. psgcas.ac.inunileoben.ac.at

Studies using fluid inclusions in magnesium carbonates have provided insights into the conditions of formation. For instance, fluid inclusion data from Silurian seawater evaporite settings suggest a lower Mg²⁺/Ca²⁺ ratio (less than 2, approximately 1.4) compared to modern seawater (ratio of 5). researchgate.net This lower ratio is consistent with conditions facilitating the formation of low-magnesian calcite. researchgate.net

Fluid inclusions in ultramafic rock-hosted magnesium carbonates on Earth reveal formation from various fluid types, including low-temperature meteoric water, hydrothermal fluids, or fluids involved in metamorphic processes. researchgate.net Analysis of these inclusions, along with isotopic data, helps constrain the source of carbon, magnesium, and fluid, as well as the formation temperatures. researchgate.net

Care must be taken when analyzing fluid inclusions from sedimentary environments, as they can be susceptible to alteration by thermal reequilibration. geologyscience.ru Consistency in homogenization temperatures within a fluid inclusion assemblage is indicative of data that has not been altered. geologyscience.ru

Biomineralization and Microbial Influences on Carbonate Precipitation

Microorganisms play a significant role in the precipitation of carbonate minerals, including those containing magnesium, through various biological processes. This biomineralization can occur in diverse environments, including soils, freshwater, marine ecosystems, and even oilfield wastewater. mdpi.com

Microorganism-Induced Carbonate Mineralization

Microbial mineralization of calcium-magnesium carbonate has been an active area of research in geomicrobiology. mdpi.comresearchgate.net Almost all microorganisms have the capacity to induce carbonate formation under suitable conditions. mdpi.com This process is not limited to specific microbial types or metabolic pathways. mdpi.com

Bacteria are a common microbial group involved in the formation of carbonate minerals on Earth's surface. mdpi.com They can induce the formation of various calcium-magnesium carbonate minerals, including magnesium calcite, dolomite, huntite, and hydromagnesite. mdpi.comfrontiersin.org The specific mineral phases formed can be influenced by factors such as the type of microorganisms, Mg/Ca ratio, pH, saturation, and the types and concentrations of biomolecules and impurity ions. mdpi.com

Experiments have shown that certain bacterial strains, such as Curvibacter sp. HJ-1, can induce the formation of magnesium calcite, vaterite, and aragonite under different Mg/Ca ratios. mdpi.comresearchgate.net The presence of Mg²⁺ ions and bacterial extracellular secretions can influence the stability of metastable phases and inhibit phase transitions. mdpi.comresearchgate.net

Biologically induced precipitation of Mg-carbonates can occur in alkaline aquatic environments with elevated magnesium concentrations. frontiersin.orgnih.gov Micro-environments created around bacterial cells, through alterations in carbonate alkalinity and Mg²⁺ availability, can favor the precipitation of Mg-rich carbonates by acting as nucleation sites. frontiersin.orgnih.gov

Role of Bacterial Extracellular Secretions in Mineral Formation

Bacterial extracellular secretions, particularly extracellular polymeric substances (EPS), play a crucial role in microbial carbonate mineralization. mdpi.comfrontiersin.org EPS can act as templates for heterogeneous nucleation of carbonate minerals. mdpi.com They can also contribute to the formation of stable metastable phases or crystal nuclei. mdpi.com

The chemistry of bacterial cell walls and EPS can be important for the mineralization process and the incorporation of magnesium into the crystal lattice. frontiersin.org Extensive production of EPS can provide templates and nucleation sites for mineral formation and facilitate the incorporation of Mg. frontiersin.org

Studies have shown that the amount of carbonate precipitate in biotic experiments can correlate positively with cell density and EPS content, suggesting their influence on precipitation. researchgate.net Negatively-charged EPS around bacteria can absorb cations like Ca²⁺ and Mg²⁺, creating localized supersaturated microenvironments that facilitate nucleation. frontiersin.org

Bacterial metabolism, such as the production of ammonia (B1221849) and carbonic anhydrase, can increase pH and carbonate alkalinity, contributing to alkaline conditions favorable for carbonate precipitation. mdpi.comfrontiersin.org

Extraterrestrial this compound Formation and Implications for Planetary Geochemistry (e.g., Mars)

The study of this compound formation extends beyond Earth, with significant implications for understanding the geological and potential astrobiological history of other planets, particularly Mars. The presence and characteristics of carbonates on Mars provide clues about past atmospheric composition, the presence and nature of liquid water, and potential habitable environments.

Magnesium-iron rich carbonates have been identified on Mars in various locations, including the Columbia Hills of Gusev crater and in Martian meteorites. scispace.comwikipedia.orgnih.gov These carbonates in Martian meteorites often occur in low abundances and exhibit a wide range of chemistries. scispace.comresearchgate.net Orbital remote sensing has also detected Mg-rich carbonates in surface locations. scispace.comwikipedia.org

The formation of carbonates on Mars has been suggested to have occurred in the planet's early stages when liquid water and atmospheric carbon dioxide were potentially present. wikipedia.org Geochemical models for Mars predict carbonate formation during aqueous alteration. utoronto.ca In the Nili Fossae region, a regional rock layer with spectral characteristics consistent with this compound has been identified, closely associated with phyllosilicate-bearing and olivine-rich units. utoronto.ca This suggests formation during the Noachian or early Hesperian era from the alteration of olivine by hydrothermal fluids or near-surface water. utoronto.ca

The presence of carbonates and associated clays (B1170129) on Mars suggests that the water present at the time of their formation was likely neutral to alkaline, implying that widespread acidic weathering did not destroy these deposits. utoronto.ca

The Spirit rover identified outcrops in Gusev crater rich in magnesium-iron carbonate (16–34 wt%), with a composition similar to carbonate globules found in Martian meteorite ALH 84001. wikipedia.orgnih.gov These Gusev carbonates likely precipitated under hydrothermal conditions at near-neutral pH in association with volcanic activity during the Noachian era. nih.gov The Phoenix lander also identified concentrations of 3-6 wt% carbonate in the soils of the northern plains. researchgate.net

While large, extensive carbonate deposits like those on Earth have not been found on Mars, the identified localized deposits suggest hydrothermal aqueous environments with limited water availability primarily in the early to mid-Noachian, followed by low levels of carbonate formation from transient water films later in Mars' history. researchgate.net

The isotopic signatures and elemental composition of terrestrial magnesium carbonates from various settings (veins, soils, alkaline lakes, playas) can be compared to Martian samples to infer formation conditions on ancient Mars, including temperature and fluid chemistry. researchgate.net Assessment of Martian samples using similar analytical techniques applied to terrestrial analogs can help establish whether Martian carbonates formed at high or low temperatures in surface or subsurface environments through abiotic or biotic processes. researchgate.net

Research indicates that the bedrock composition plays a key role in the formation of carbonates on Mars, with magnesium carbonates identified in olivine-bearing samples but not in early Martian crust simulants. geochemicalperspectivesletters.org This aligns with the observed association of carbonates with olivine-rich substrates on Mars. geochemicalperspectivesletters.org

Table 2: Characteristics of Magnesium Carbonates on Mars

| Location | Mineral Type | Abundance (wt%) | Associated Minerals | Inferred Formation Conditions | Source |

| Columbia Hills, Gusev Crater | Magnesium-iron carbonate | 16–34 | - | Hydrothermal, near-neutral pH, volcanic activity | wikipedia.orgnih.gov |

| Martian Meteorites | Carbonates (Mg-, Fe-rich) | <1 (vol%) | - | Wide range of chemistries, formed on Mars | scispace.comresearchgate.net |

| Nili Fossae region | This compound | - | Phyllosilicates, Olivine | Aqueous alteration (hydrothermal or near-surface) | utoronto.ca |

| Northern plains soils | Carbonate | 3–6 | - | Pedogenic processes, deposited as dust | wikipedia.orgresearchgate.net |

The study of extraterrestrial this compound formation provides crucial data for understanding planetary geochemistry and the potential for past habitability.

Advanced Characterization Techniques for Magnesium Carbonate Systems

Spectroscopic Analysis

Spectroscopic methods probe the interaction of electromagnetic radiation with the magnesium carbonate sample, providing information about its chemical bonds, functional groups, and crystal structure.

X-ray Diffraction (XRD) and Atomic Pair Distribution Function (PDF)

X-ray Diffraction (XRD) is a fundamental technique for identifying crystalline phases and determining their lattice parameters and crystal structures. For this compound systems, powder XRD is commonly used to identify different mineral forms such as magnesite (MgCO₃), nesquehonite (MgCO₃·3H₂O), lansfordite (MgCO₃·5H₂O), artinite (Mg₂CO₃(OH)₂·3H₂O), and hydromagnesite (B1172092) (Mg₅(CO₃)₄(OH)₂·4H₂O). XRD patterns provide unique fingerprints for each crystalline phase, allowing for their identification in pure samples and mixtures. uta.eduiucr.orgnih.govwordpress.comup.ac.za For instance, the characterization of unwashed this compound chloride heptahydrate (MgCO₃·MgCl₂·7H₂O) using powder XRD is in agreement with reference patterns. nih.goviucr.org XRD can also reveal changes in crystalline structure upon thermal treatment or exposure to different environments. nih.gov

Atomic Pair Distribution Function (PDF) analysis, which involves Fourier transforming the total scattering powder diffraction data, provides insights into both the local and long-range atomic structure. This is particularly useful for studying poorly crystalline or amorphous this compound phases, which may not yield sharp peaks in conventional XRD. PDF can help in understanding the atomic arrangements in hydrated and basic magnesium carbonates and tracking structural changes during reactions or phase transitions.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopic technique that provides information about the molecular vibrations of a material. It is sensitive to the symmetry and bonding environment of functional groups like the carbonate anion (CO₃²⁻) and hydroxyl groups (OH⁻). Raman spectroscopy is a powerful tool for characterizing different this compound minerals and distinguishing between them based on their distinct vibrational modes. uta.eduacs.orgresearchgate.netscispace.commdpi.combrighton.ac.uk

Key Raman bands for magnesium carbonates arise from the internal vibrations of the carbonate ion, including the symmetric stretching mode (ν₁), antisymmetric stretching modes (ν₃), and bending modes (ν₂, ν₄). For example, hydromagnesite shows an intense Raman band at 1121 cm⁻¹ attributed to the CO₃²⁻ ν₁ symmetric stretching mode. scispace.com Artinite and dypingite also exhibit intense bands in the 1090-1120 cm⁻¹ range for the ν₁ mode. researchgate.net Raman spectroscopy can also detect OH stretching vibrations, which are characteristic of hydrated and basic magnesium carbonates. researchgate.netscispace.com Studies have used Raman spectroscopy to investigate phase transitions in hydrated this compound under pressure. acs.org

| This compound Mineral | Characteristic Raman Band (ν₁ CO₃²⁻ symmetric stretch) | Reference |

|---|---|---|

| Hydromagnesite | ~1121 cm⁻¹ | scispace.com |

| Artinite | ~1092 cm⁻¹ | researchgate.net |

| Dypingite | ~1120 cm⁻¹ | researchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is another widely used vibrational spectroscopic technique for characterizing magnesium carbonates. FTIR measures the absorption of infrared radiation by the sample, providing information about the functional groups present and their molecular environment. Like Raman spectroscopy, FTIR is highly sensitive to the vibrations of the carbonate anion and hydroxyl groups. uta.eduiucr.orgup.ac.zaresearchgate.net

Characteristic FTIR absorption bands for magnesium carbonates include those corresponding to the stretching and bending vibrations of the CO₃²⁻ group and the stretching and bending vibrations of water molecules and hydroxyl groups. researchgate.net For instance, hydromagnesite exhibits characteristic FTIR absorption bands around 800, 850, and 880 cm⁻¹ (CO₃²⁻ ν₂ bending vibrations), and neighboring 1420 and 1480 cm⁻¹ bands (CO₃²⁻ ν₃ asymmetric stretching vibrations). researchgate.net The presence of water can be confirmed by a band around 1645 cm⁻¹ (H₂O bending vibration). researchgate.net FTIR spectroscopy is particularly useful for identifying different carbonate phases, including those with varying magnesium content. spectroscopyonline.com

| Functional Group/Vibration | Characteristic FTIR Band (cm⁻¹) | This compound Phase (Example) | Reference |

|---|---|---|---|

| CO₃²⁻ ν₂ bending vibrations | ~800, 850, 880 | Hydromagnesite | researchgate.net |

| CO₃²⁻ ν₃ asymmetric stretching | ~1420, 1480 | Hydromagnesite | researchgate.net |

| H₂O bending vibration | ~1645 | Hydrated magnesium carbonates | researchgate.net |

| CO₃²⁻ ν₁ symmetric stretching | ~1115 | Hydromagnesite | researchgate.net |

| OH stretching vibrations | ~3400-3700 | Hydrated/Basic magnesium carbonates | researchgate.netresearchgate.net |

Near-Infrared and Mid-Infrared Spectroscopy

Near-Infrared (NIR) and Mid-Infrared (MIR) spectroscopy are also valuable tools for characterizing this compound systems, particularly for studying hydrated phases and the presence of water and hydroxyl groups. researchgate.netagriculturejournals.czresearchgate.netacs.org MIR spectroscopy covers the fundamental vibrational modes, similar to FTIR. NIR spectroscopy, on the other hand, probes overtones and combination bands of these fundamental vibrations, often providing complementary information. acs.org

NIR spectroscopy can be used to identify and quantify water content and different types of hydroxyl groups in magnesium carbonates. acs.org For example, studies on magnesium hydroxide (B78521) (Mg(OH)₂) have shown distinct NIR bands corresponding to different hydroxyl environments. acs.org While MgO does not have Raman peaks, MgCO₃ exhibits a strong peak due to the symmetric ν₁ stretch of CO₃²⁻, and additional peaks in the NIR region can be attributed to stretching vibrations of residual hydroxyl groups. researchgate.net The infrared spectra of this compound minerals are characterized by OH and water stretching vibrations, with both fundamental overtones observed in the NIR spectra. researchgate.netresearchgate.net

Thermal Analysis Methods

Thermal analysis techniques measure the physical and chemical properties of a material as a function of temperature. These methods are crucial for understanding the thermal stability, decomposition pathways, and phase transitions of this compound systems.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information about decomposition temperatures and the amount of volatile components (like water and CO₂) released. iucr.orgup.ac.zameixi-mgo.comdtic.milmdpi.comresearchgate.netlboro.ac.uk Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, detecting thermal events such as dehydration, decomposition, and phase transitions. up.ac.zameixi-mgo.comdtic.milmdpi.comresearchgate.netlboro.ac.uk

Combined TGA/DSC analysis is particularly powerful for studying magnesium carbonates. The decomposition of hydrated magnesium carbonates typically occurs in multiple steps, corresponding to the loss of crystalline water, hydroxyl groups, and carbon dioxide at different temperatures. nih.govmdpi.comlboro.ac.uk TGA curves show distinct mass loss steps, while DSC curves show corresponding endothermic or exothermic peaks. mdpi.com

For example, the thermal decomposition of MgCO₃·xH₂O has been shown to occur in a three-step process under a nitrogen atmosphere, with a total decomposition enthalpy of approximately 1050 J/g. mdpi.comlboro.ac.uk The first step involves the loss of water, followed by the decomposition of hydroxyl groups and the release of CO₂ from the carbonate structure at higher temperatures. nih.govmdpi.com The specific decomposition temperatures and mass loss percentages are characteristic of the particular this compound phase. nih.govdtic.mil TGA and DSC data can be used to quantify the enthalpy associated with the decomposition steps and differentiate between the loss of CO₂ and H₂O. mdpi.comlboro.ac.uk

| Thermal Event | Technique(s) | Information Provided | Reference |

|---|---|---|---|

| Mass loss upon heating | TGA | Decomposition temperatures, amount of volatile components | nih.govmdpi.com |

| Heat flow changes | DSC | Endothermic/exothermic events, phase transitions | mdpi.com |

| Decomposition steps | TGA/DSC | Number and temperatures of decomposition reactions | nih.govmdpi.com |

| Decomposition enthalpy | DSC (with TGA) | Energy associated with decomposition events | mdpi.comlboro.ac.uk |

| Volatile release (H₂O, CO₂) | TGA/RGA | Identification and quantification of released gases | mdpi.comlboro.ac.uk |

Detailed research findings using TGA and DSC have shown that the decomposition behavior of magnesium carbonates can be influenced by factors such as the specific hydrated or basic phase, particle size, and the surrounding atmosphere. mdpi.comresearchgate.net For instance, a CO₂ atmosphere can shift the decomposition temperature to higher values. mdpi.comresearchgate.net

Microscopic and Morphological Characterization

Microscopic techniques provide visual information about the shape, size, and arrangement of this compound particles.

Scanning Electron Microscopy (SEM)

Table 1: Observed Morphologies of this compound Hydrate (B1144303)

| Synthesis Condition (Example) | Observed Morphology | Source |

|---|---|---|

| Lower temperatures | Needle-like | researchgate.net |

| Increasing temperature | Sheet-like, rose-like, nest-like | researchgate.net |

| Hydration temperature 50°C, 1.5h | Spherical, petal-like spherical | icm.edu.pl |

| Without additives | Plate-like | aip.org |

Transmission Electron Microscopy (TEM) of Nanomaterials

Transmission Electron Microscopy (TEM) is particularly valuable for characterizing this compound nanomaterials, providing higher resolution images that reveal internal structure and fine details of nanoparticles. TEM analysis can confirm the shape and size distribution of nanoparticles. For example, TEM has been used to observe the shape of calcium this compound (dolomite) nanoparticles, showing rhombohedral and hexagonal forms. researchgate.netresearchgate.net Studies on mesoporous this compound (MMC) have shown that it is built from the aggregation of nanoparticles approximately 2–5 nm in size, as observed by TEM. rsc.org TEM images can also show the dispersion of other nanoparticles, such as TiO₂ and ZnO, within the MMC structure. acs.org

Surface Area and Porosity Analysis (e.g., BET Method)

Surface area and porosity are critical properties influencing the performance of this compound in applications like adsorption, drug delivery, and catalysis. The Brunauer–Emmett–Teller (BET) method, based on gas adsorption isotherms (commonly nitrogen at 77 K), is a standard technique for determining the specific surface area and pore size distribution of materials. acs.orgdiva-portal.org

This compound materials can exhibit high surface areas and significant pore volumes. For instance, a sample of pure this compound calcined at 565 °C showed a large surface area of 174 m²/g. cdnsciencepub.com Highly porous this compound with surface areas exceeding 120 m²/g and total pore volumes above 0.5 cm³/g have been developed, with average pore sizes in the mesoporous range (e.g., 10-30 nm). google.com Mesoporous this compound (MMC) has been reported with BET surface areas over 600 m²/g. acs.org The pore size of MMC can be controlled by varying parameters like temperature during the powder formation process. rsc.org

Table 2: Examples of Surface Area and Pore Properties of this compound Materials

| Material Type | BET Surface Area (m²/g) | Average Pore Size (nm) | Total Pore Volume (cm³/g) | Source |

|---|---|---|---|---|

| Pure this compound (calcined at 565°C) | 174 | - | - | cdnsciencepub.com |

| Highly porous this compound | >120 | 10-30 | >0.5 | google.com |

| Mesoporous this compound (MMC) | >600 | - | - | acs.org |

| DSA product (aqueous synthesis) | 39.1 | 3.78 | - | mdpi.com |

Elemental Compositional Analysis (e.g., Energy Dispersive X-ray Spectroscopy (EDS))

Elemental composition analysis techniques, such as Energy Dispersive X-ray Spectroscopy (EDS), are used to identify and quantify the elements present in this compound samples. EDS is often coupled with SEM, providing elemental maps that show the distribution of elements within the material. aip.orgmdpi.com EDS analysis of this compound typically confirms the presence and distribution of magnesium (Mg), carbon (C), and oxygen (O). mdpi.comaip.orgmdpi.com This technique is valuable for verifying the purity of synthesized this compound and analyzing the composition of complex carbonate systems, such as calcium-magnesium carbonates. mdpi.commdpi.com Variations in elemental composition, such as carbon content, can be correlated with synthesis conditions like hydration temperature. researchgate.net

Particle Size Distribution Analysis

Particle size and its distribution are critical parameters affecting the physical properties and reactivity of this compound powders and precipitates. Techniques such as optical microscopy and dynamic light scattering (DLS) are used to determine particle size distribution. researchgate.nettandfonline.com Analysis of crystal size distribution can provide insights into nucleation and growth rates during crystallization processes. tandfonline.comtandfonline.com For instance, studies on this compound precipitation have used particle size analysis to understand the effect of factors like temperature and supersaturation on crystal growth. researchgate.net The particle size distribution of basic this compound can show a decrease in carbon content with increasing hydration temperature. researchgate.net Basic this compound consisting of porous particles composed of aggregates of plate crystals can have an average particle size ranging from 1 to 50 μm. google.com

Solution Phase Analysis During Precipitation (e.g., Mg²⁺ and Total Carbon Monitoring)

Monitoring the composition of the solution phase during the precipitation of this compound is essential for understanding the reaction kinetics, supersaturation levels, and the mechanisms of crystal formation. Techniques like Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS) can be used to measure the concentration of magnesium ions (Mg²⁺) remaining in the solution. diva-portal.orguni-muenchen.de Total carbon (TC) in the solution can be monitored to track the absorption of CO₂ and its conversion into carbonate species. mdpi.com By analyzing the changes in Mg²⁺ and total carbon concentrations over time, researchers can calculate the amount of magnesium precipitated and the amount of carbon removed from the solution, providing crucial data for studying precipitation rates and mechanisms. icm.edu.plmdpi.com The degree of supersaturation with respect to this compound phases can influence the precipitation process. ajsonline.orgresearchgate.net

Applications of Magnesium Carbonate in Materials Science and Engineering

Advanced Composite Materials and Fillers

Magnesium carbonate is a valuable component in the formulation of advanced composite materials, serving as a filler and reinforcing agent to enhance the properties of various materials.

In the polymer and chemical industries, this compound is utilized as a functional filler and reinforcing agent in plastics and rubber. Its incorporation into polymer matrices can significantly improve the mechanical properties of the resulting composites. For instance, in rubber manufacturing, it enhances elasticity and wear resistance, making it suitable for applications in demanding sectors like the automotive and aerospace industries. When added to plastics, it acts as a reinforcing agent, increasing the material's strength while helping to maintain its lightweight characteristics.

The addition of basic this compound to PVC (Polyvinyl chloride) plastics can lead to notable improvements in physical properties such as tensile strength, tear strength, and hardness. meixi-mgo.com It also enhances the impact resistance and abrasion resistance of PVC, contributing to a more durable final product. meixi-mgo.com Furthermore, this compound's good dispersibility and fluidity can improve the processing performance of PVC by reducing its viscosity, which facilitates smoother manufacturing processes. meixi-mgo.com

Table 1: Effects of this compound on Polymer Properties

| Polymer Matrix | Property Enhanced | Application Area |

|---|---|---|

| Rubber | Elasticity, Wear Resistance | Automotive, Aerospace |

| Plastics (General) | Strength, Durability | General Manufacturing |

With a growing emphasis on sustainable construction, this compound is increasingly used in green building materials. It is a component in the production of lightweight building materials, where its inherent properties contribute to good insulation and fire resistance. Specifically, it is a key additive in the manufacturing of lightweight concrete and refractory boards.